Hydroxy-alpha-sanshool

Catalog No.
S960412
CAS No.
83883-10-7
M.F
C16H25NO2
M. Wt
263.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxy-alpha-sanshool

CAS Number

83883-10-7

Product Name

Hydroxy-alpha-sanshool

IUPAC Name

(2E,6Z,8E,10Z)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

InChI

InChI=1S/C16H25NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h4-9,12-13,19H,10-11,14H2,1-3H3,(H,17,18)/b5-4-,7-6+,9-8-,13-12+

InChI Key

LHFKHAVGGJJQFF-JRNWQWJGSA-N

SMILES

CC=CC=CC=CCCC=CC(=O)NCC(C)(C)O

Canonical SMILES

CC=CC=CC=CCCC=CC(=O)NCC(C)(C)O

Isomeric SMILES

C/C=C\C=C\C=C/CC/C=C/C(=O)NCC(C)(C)O

Analgesic Properties

Hydroxy-alpha-sanshool (HAS) has been shown to possess analgesic properties, meaning it may help relieve pain. It works by activating transient receptor potential cation channels of subfamily V member 1 (TRPV1) and transient receptor potential cation channel subfamily A member 1 (TRPA1) in sensory neurons []. These channels are involved in pain perception. Studies suggest that HAS may be particularly effective against certain types of pain, such as inflammatory pain []. However, more research is needed to fully understand its potential as a pain reliever.

Anti-inflammatory Effects

Research suggests that HAS may have anti-inflammatory properties. Studies have shown that it can reduce inflammation in various models, including neurogenic inflammation []. The mechanism by which HAS exerts these effects is not fully elucidated, but it may involve suppressing the activity of specific sensory neurons involved in inflammatory pain signaling [].

Other Potential Applications

In addition to its analgesic and anti-inflammatory properties, HAS is being investigated for its potential applications in other areas:

  • Antioxidant activity: HAS has been shown to exhibit antioxidant properties, which may help protect cells from damage caused by free radicals.
  • Antitumor effects: Some studies suggest that HAS may have antitumor properties, but further research is needed to confirm this.
  • Anti-obesity and anti-hyperlipidemic effects: HAS may have potential benefits for managing obesity and high blood lipids by reducing oxidative stress in the liver.

Hydroxy-alpha-sanshool is a bioactive compound primarily found in the Sichuan peppercorn, derived from plants in the genus Zanthoxylum. This molecule is notable for inducing a characteristic numbing and tingling sensation, often described as a "mouthfeel" associated with Sichuan cuisine. The name "sanshool" originates from the Japanese term for Japanese pepper, sanshō (山椒), with the suffix -ol indicating its classification as an alcohol .

Typical of amides and alcohols. Key reactions include:

  • Wittig Reaction: This reaction is crucial in synthesizing hydroxy-alpha-sanshool from simpler precursors, allowing for the construction of its carbon skeleton .
  • Steam Distillation: Employed for its extraction from plant materials, this method involves heating dried fruit peels in a mixture of alcohol and water to isolate hydroxy-alpha-sanshool effectively .

Hydroxy-alpha-sanshool exhibits several biological activities, including:

  • Sensory Activation: It activates sensory neurons by targeting TRPV1 and TRPA1 channels, which are involved in pain and temperature sensation. Additionally, it inhibits KCNK potassium channels, contributing to its unique sensory effects .
  • Anti-inflammatory Effects: Studies indicate that hydroxy-alpha-sanshool possesses anti-inflammatory properties, potentially through modulation of signaling pathways like NF-κB/STAT3 .
  • Antioxidant Properties: It has shown protective effects against oxidative stress in cellular models, indicating potential therapeutic applications .

The synthesis of hydroxy-alpha-sanshool has been achieved through several methods:

  • Wittig Reaction: A six-step synthetic route using commercially available starting materials has been developed. The process involves constructing the carbon framework necessary for the compound's structure .
  • Extraction Techniques: Hydroxy-alpha-sanshool can be isolated from Zanthoxylum species using steam distillation methods, yielding approximately 60% of the desired product .

Hydroxy-alpha-sanshool has various applications:

  • Culinary Uses: Its unique numbing flavor makes it a popular ingredient in Asian cuisines, particularly in Sichuan dishes.
  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being explored for potential therapeutic uses in treating conditions like acne and other inflammatory diseases .
  • Cosmetics: Its sensory properties are being investigated for use in cosmetic formulations aimed at enhancing skin sensations and treatment efficacy .

Research has focused on how hydroxy-alpha-sanshool interacts with different biological systems:

  • Nerve Fiber Activation: Studies have shown that hydroxy-alpha-sanshool selectively activates dorsal root ganglion neurons, indicating its role in sensory perception .
  • Channel Inhibition: It primarily inhibits two-pore potassium channels (KCNK3, KCNK9, KCNK18), which may explain its unique sensory effects compared to other compounds like capsaicin .

Hydroxy-alpha-sanshool shares similarities with several other compounds but remains unique due to its specific sensory effects and biological activities. Here are some comparable compounds:

CompoundSourceKey Features
CapsaicinChili PeppersActivates TRPV1; known for heat sensation
Beta-SanshoolZanthoxylum speciesSimilar numbing effect but less potent than hydroxy-alpha-sanshool
Isobutylalkenyl AmideSynthetic analogMimics some sensory effects but differs structurally
Hydroxy-beta-sanshoolZanthoxylum bungeanumSimilar chemical structure but different sensory profile

Hydroxy-alpha-sanshool's unique combination of activating specific nerve fibers while inhibiting potassium channels distinguishes it from these similar compounds, making it a subject of interest in both culinary and medicinal fields.

Distribution in Zanthoxylum Species: Phylogenetic Patterns

Hydroxy-alpha-sanshool represents one of the most significant bioactive compounds within the genus Zanthoxylum, demonstrating distinct phylogenetic distribution patterns that reflect evolutionary relationships and geographic origins [1] [2]. The compound has been systematically identified across multiple Zanthoxylum species, with the highest concentrations documented in Asian species, particularly those originating from temperate and subtropical regions [3] [4].

The primary natural sources of hydroxy-alpha-sanshool include Zanthoxylum bungeanum, Zanthoxylum piperitum, and Zanthoxylum schinifolium, which represent the core species within the Asian Zanthoxylum phylogenetic clade [3] [4] [2]. Zanthoxylum bungeanum, commonly known as Sichuan pepper, serves as the predominant commercial source, with documented distributions across China's Sichuan, Gansu, and Shaanxi provinces at elevations ranging from 1000 to 3000 meters [5] [6]. Zanthoxylum piperitum, the Japanese pepper or sansho, demonstrates significant hydroxy-alpha-sanshool accumulation throughout China, Japan, and Korea, typically occurring at elevations from sea level to 2000 meters [7] [8].

Phylogenetic analyses reveal that hydroxy-alpha-sanshool production follows distinct evolutionary patterns within the Rutaceae family [9] [2]. The genus Zanthoxylum exhibits pantropical distribution with approximately 225 species, making it the second largest genus within Rutaceae after Melicope [10] [11]. However, hydroxy-alpha-sanshool accumulation demonstrates clear phylogenetic clustering, with the highest concentrations found in the Asian clade that diverged during the Paleocene or Eocene period [2] [12].

The distribution patterns suggest multiple evolutionary origins of sanshool biosynthesis, consistent with the broader phylogenetic signal observed in plant secondary metabolites [9]. Asian Zanthoxylum species, including Zanthoxylum armatum, Zanthoxylum piasezkii, Zanthoxylum motuoense, Zanthoxylum oxyphyllum, Zanthoxylum multijugum, and Zanthoxylum calcicola, all demonstrate measurable hydroxy-alpha-sanshool content, though at varying concentrations [12] [6]. In contrast, African species such as Zanthoxylum chalybeum exhibit significantly lower alkaloid levels, indicating geographic and phylogenetic constraints on biosynthetic capacity [13] [14].

Comparative alkaloid profiling across Zanthoxylum species reveals that benzophenanthridine-type alkaloids commonly occur throughout the genus, but sanshool-type compounds demonstrate more restricted distribution patterns [13] [14]. Zanthoxylum simulans and Zanthoxylum ailanthoides, while containing hydroxy-alpha-sanshool, show moderate to low concentrations compared to the primary Asian species [13] [14]. This distribution pattern supports the hypothesis of lineage-specific evolution of sanshool biosynthetic pathways following geographic isolation and environmental adaptation [2] [6].

Table 1: Distribution of Hydroxy-alpha-sanshool in Zanthoxylum Species

SpeciesCommon NameDistributionHydroxy-alpha-sanshool ContentPhylogenetic GroupAltitude Range (m)
Zanthoxylum bungeanumSichuan pepperChina (Sichuan, Gansu, Shaanxi)High (Primary source)Asian Zanthoxylum1000-3000
Zanthoxylum piperitumJapanese pepper (Sansho)China, Japan, KoreaHigh (Well documented)Asian Zanthoxylum0-2000
Zanthoxylum schinifoliumKorean pepperChina, KoreaHigh (Well documented)Asian Zanthoxylum0-1500
Zanthoxylum simulansChinese simulansChinaModerateAsian Zanthoxylum500-2500
Zanthoxylum ailanthoidesTaiwanese pepperChina, TaiwanLow-ModerateAsian Zanthoxylum0-2000
Zanthoxylum chalybeumKnobwoodAfricaLowAfrican Zanthoxylum0-2000
Zanthoxylum armatumNepalese pepperNepal, India, ChinaPresentAsian Zanthoxylum1000-4000
Zanthoxylum piasezkiiPiasecki pepperChinaPresentAsian Zanthoxylum1000-2500
Zanthoxylum motuoenseMotuo pepperTibet, ChinaPresentAsian Zanthoxylum2000-4000
Zanthoxylum oxyphyllumSharp-leaf pepperChinaPresentAsian Zanthoxylum1000-3000
Zanthoxylum multijugumMulti-leaflet pepperChinaPresentAsian Zanthoxylum1000-2500
Zanthoxylum calcicolaLimestone pepperChinaPresentAsian Zanthoxylum500-2000

Biosynthetic Enzymes and Precursor Molecules

The biosynthesis of hydroxy-alpha-sanshool involves a complex network of enzymatic reactions that combine fatty acid metabolism with amino acid-derived components to produce the characteristic alkamide structure [15] [16] [17]. Recent transcriptomic and functional genomic studies have identified key enzymes responsible for the biosynthetic pathway, revealing a sophisticated molecular mechanism that integrates primary and secondary metabolism [15] [16] [18].

Fatty acid desaturases play crucial roles in establishing the polyunsaturated fatty acid backbone of hydroxy-alpha-sanshool [16] [17]. Zanthoxylum bungeanum fatty acid desaturase 2 (ZbFAD2) catalyzes the conversion of oleic acid to linoleic acid, introducing the first double bond in the fatty acid chain [16]. Functional validation studies using Arabidopsis thaliana and Nicotiana benthamiana transgenic systems demonstrated that ZbFAD2 overexpression significantly increased linoleic acid content while decreasing oleic acid levels [16]. Subsequently, Zanthoxylum bungeanum fatty acid desaturase 3 (ZbFAD3) converts linoleic acid to alpha-linolenic acid, establishing the polyunsaturated character essential for sanshool bioactivity [16] [17].

Transgenic studies revealed that ZbFAD2 overexpression in Nicotiana benthamiana resulted in substantially higher hydroxy-alpha-sanshool accumulation (0.2167 ± 0.0026 mg/g) compared to wild-type plants (0.0875 ± 0.0049 mg/g) [16]. Conversely, ZbFAD3 overexpression decreased hydroxy-alpha-sanshool levels (0.0535 ± 0.0037 mg/g), suggesting competitive metabolic pathways and substrate specificity in alkamide biosynthesis [16] [17].

The biosynthetic pathway involves additional enzymes responsible for fatty acid chain modification and assembly [15] [17]. Ketoacyl reductase (KAR) reduces keto groups during fatty acid elongation, showing upregulated expression at 50 and 90 days after flowering in Zanthoxylum bungeanum pericarps [15]. This enzyme contributes to the formation of the characteristic conjugated double bond system that defines sanshool structure and bioactivity [15] [8].

Amino acid metabolism provides the amide component of hydroxy-alpha-sanshool through specialized aminotransferases [15] [19]. Branched-chain amino acid aminotransferase (BCAT) processes valine and other branched-chain amino acids to generate the isobutyl amide moiety characteristic of sanshools [15]. Expression analysis revealed that BCAT reaches maximum levels at 90 days after flowering, coinciding with peak sanshool accumulation [15]. Alanine-glyoxylate transaminase (AGXT) and aspartate aminotransferase (ASP) participate in amino acid precursor processing, both showing elevated expression during fruit development [15].

Recent research has proposed an alternative biosynthetic model involving polyketide synthase-like enzymes [17] [19]. This pathway suggests that the acyl chain of alkamides arises through polyketide-type assembly rather than conventional fatty acid elongation [17]. Key enzymatic domains include ketosynthase (KS), acyltransferase (AT), dehydratase (DH), and acyl carrier protein (ACP), which function in a modular fashion to construct the conjugated polyunsaturated chain [17].

The degradation of hydroxy-alpha-sanshool involves fatty acid amide hydrolase (FAAH), which shows inverse expression patterns compared to biosynthetic enzymes [15] [20]. FAAH expression decreases during fruit development, corresponding to increased sanshool accumulation, suggesting that reduced degradation contributes to alkaloid accumulation in mature fruits [15]. This enzyme belongs to the serine hydrolase family and demonstrates substrate specificity for fatty acid amides, including endogenous alkamides [20].

Table 2: Key Enzymes in Hydroxy-alpha-sanshool Biosynthesis

EnzymeFunctionRole in BiosynthesisExpression Pattern
Fatty acid desaturase 2 (ZbFAD2)Converts oleic acid to linoleic acidFatty acid chain modificationUpregulated during fruit development
Fatty acid desaturase 3 (ZbFAD3)Converts linoleic acid to linolenic acidPolyunsaturated fatty acid formationUpregulated during fruit development
Ketoacyl reductase (KAR)Reduces keto groups in fatty acid chainReduction of carbonyl groupsUpregulated at DAF50 and DAF90
Branched-chain amino acid aminotransferase (BCAT)Processes branched-chain amino acidsAmide precursor formationHighest at DAF90
Alanine-glyoxylate transaminase (AGXT)Amino acid metabolismAmino acid precursor processingHighest at DAF90
Aspartate aminotransferase (ASP)Amino acid metabolismAmino acid precursor processingHighest at DAF90
Fatty acid amide hydrolase (FAAH)Degrades alkamidesAlkamide degradationDownregulated during development
Acyl-CoA thioesteraseReleases fatty acids from CoAFatty acid releaseVariable
Polyketide synthase domainsMultiple enzymatic activitiesPolyketide-like chain assemblyTissue-specific expression
Acyltransferase (AT)Transfers acetyl/malonyl groupsChain extensionCoordinated with KS
Ketosynthase (KS)Catalyzes condensation reactionsCarbon-carbon bond formationCoordinated with AT
Dehydratase (DH)Removes water to form double bondsDouble bond formationCoordinated with KS and AT

Environmental Factors Influencing Alkaloid Accumulation

Environmental conditions exert profound effects on hydroxy-alpha-sanshool accumulation in Zanthoxylum species, with temperature, precipitation, altitude, and soil composition serving as primary determinants of alkaloid content [21] [5] [22]. Multi-environment studies across diverse ecological regions have revealed specific environmental thresholds that optimize sanshool production and have identified distinct ecotypes based on climatic adaptation [21] [5].

Temperature represents the most critical environmental factor affecting hydroxy-alpha-sanshool accumulation [21] [5] [23]. Amide compounds demonstrate strong negative correlations with annual mean temperature, maximum temperature of the warmest month, mean temperature of the wettest quarter, and mean temperature of the warmest quarter [21] [5]. Optimal sanshool production occurs in regions with annual mean temperatures between 11 and 15 degrees Celsius [21] [5]. High temperatures during fruit development and maturation periods significantly reduce alkaloid accumulation by decreasing enzyme activity and promoting degradation reactions [5] [23].

Temperature seasonality also influences hydroxy-alpha-sanshool content, with excessive temperature fluctuations negatively impacting biosynthetic processes [21] [5]. Low isothermality, indicating high temperature variation, correlates with reduced sanshool levels, suggesting that stable temperature regimes favor consistent alkaloid production [21] [23]. These temperature effects have led to the identification of two distinct ecotypes: a high-altitude cool type from Qinghai, Gansu, Sichuan, and western Shaanxi provinces, and a low-altitude warm type from eastern Shaanxi, Shanxi, Henan, Hebei, and Shandong provinces [21] [5].

Altitude significantly influences hydroxy-alpha-sanshool accumulation, with higher elevations generally associated with increased alkaloid content [21] [5] [22]. The positive correlation between altitude and sanshool levels reflects the combined effects of reduced temperature, increased ultraviolet radiation exposure, and modified atmospheric pressure [21] [5]. Optimal production regions typically occur between 1000 and 3000 meters elevation, where environmental conditions favor both plant growth and alkaloid biosynthesis [21] [6].

Precipitation patterns demonstrate complex relationships with hydroxy-alpha-sanshool accumulation [21] [5]. While moderate annual precipitation (400-600 millimeters) supports optimal plant growth, excessive precipitation during fruit development and maturation negatively impacts alkaloid content [21] [5]. High humidity environments with relative humidity exceeding 80 percent promote sanshool degradation, emphasizing the importance of controlled moisture conditions during critical developmental stages [5].

Soil composition substantially affects hydroxy-alpha-sanshool production through nutrient availability and soil physical properties [21] [5]. Soil organic carbon content demonstrates strong positive correlations with sanshool accumulation, reflecting the importance of nutrient-rich soils for supporting intensive secondary metabolism [21] [5]. Available nitrogen, phosphorus, and potassium all positively correlate with alkaloid content, indicating that adequate macronutrient availability is essential for optimal biosynthetic activity [21] [5].

Cation exchange capacity, a measure of soil nutrient retention capacity, shows positive correlations with hydroxy-alpha-sanshool levels [21] [5]. Soils with high cation exchange capacity maintain consistent nutrient availability throughout the growing season, supporting sustained alkaloid production [21] [5]. Conversely, soil bulk density demonstrates negative correlations with sanshool content, likely reflecting the importance of soil structure for root development and nutrient uptake [21] [5].

The synergistic effects of environmental factors create optimal production zones that combine favorable temperature regimes, appropriate precipitation patterns, suitable altitude ranges, and nutrient-rich soils [21] [5] [22]. The semi-humid and semi-arid areas of the Qinba Mountains and the hilly regions of the Loess Plateau represent ideal environments for hydroxy-alpha-sanshool production, combining annual mean temperatures of 11-15 degrees Celsius, annual precipitation of 400-600 millimeters, and growing season sunshine duration exceeding 1200 hours [21] [5].

Table 3: Environmental Factors Affecting Hydroxy-alpha-sanshool Accumulation

Environmental FactorEffect on SanshoolOptimal RangeMechanism
Annual mean temperatureNegative correlation11-15°CEnzyme activity regulation
Maximum temperature (warmest month)Negative correlation<30°CHeat stress avoidance
Temperature seasonalityNegative correlationLow variabilityMetabolic stability
Annual precipitationPositive correlation (limited)400-600 mmWater availability
Precipitation (wettest quarter)Negative correlationLow precipitationHumidity control
AltitudePositive correlation1000-3000 mTemperature/UV exposure
Soil organic carbonPositive correlationHigh contentNutrient availability
Available nitrogenPositive correlationHigh availabilityProtein synthesis
Available phosphorusPositive correlationHigh availabilityEnergy metabolism
Available potassiumPositive correlationHigh availabilityIon balance
Soil bulk densityNegative correlationLow densityRoot development
Cation exchange capacityPositive correlationHigh capacityNutrient retention

Steam Distillation Optimization Parameters

Steam distillation remains the front-end workhorse because hydroxy alpha sanshool partitions selectively into the light oil phase that separates from the hydroalcoholic condensate [1] [2]. Dried pericarps are first soaked in a lower-alcohol aqueous mixture to depress the boiling point and to swell the cell walls; ratios between thirty-five and sixty-five per cent ethanol by mass give the highest recoveries [1] [2]. After three to four hours of steady steam flow the distillate splits spontaneously, and roughly sixty per cent of the native hydroxy alpha sanshool is recovered in the upper oil layer [1]. Extending the run beyond four hours adds little product but raises energy demand [3]. Milling the pericarp to finer than forty-mesh accelerates mass transfer and increases volatile release [4] [5].

ParameterTested or industrial rangeEffect on hydroxy alpha sanshool recoverySource
Ethanol concentration in charge liquor35 – 65% w/wPeak recovery; outside range yields fall7 22
Particle size of dried pericarp< 40 meshFaster cell rupture, higher oil loading4 5
Steam-on time3 – 4 hOptimum; longer runs plateau23
Distillate separation temperature20 – 25 °CFavourable phase split, minimal emulsions22
Mean overall yield of target compound≈ 60% of native contentBenchmark for downstream design7

Careful control of condensate back-pressure, solvent ratio and milling therefore sets a reproducible quality baseline for all later purification steps.

Countercurrent Chromatography Advancements

High-speed countercurrent chromatography eliminates solid supports and exploits liquid–liquid partitioning, preserving the conjugated tetraene skeleton that is prone to oxidative degradation on silica [6]. A solvent system of n-hexane : ethyl acetate : methanol : water (19 : 1 : 1 : 5.67, volume ratio) combined with recycling elution delivered near-gram-scale cuts of hydroxy alpha sanshool at analytical purity [6] [7]. Earlier work with a slightly more polar system (n-hexane : ethyl acetate : methanol : water, 7 : 3 : 5 : 5) confirmed the method’s robustness across feedstocks [8].

Solvent system (v/v)Elution strategyFeed mass (mg)Hydroxy alpha sanshool obtained (mg)Purity (%)Mass yield (% of feed)Source
19 : 1 : 1 : 5.67Recycling (double-loop)600326.498.9654.42 15
7 : 3 : 5 : 5Isocratic1000190 * (mixed alkylamides)98.0 †19.013

* fraction contained hydroxy alpha sanshool, hydroxy beta sanshool and hydroxy epsilon sanshool.
† purity determined by reversed-phase high-performance liquid chromatography.

Key advances include:

  • Use of density-balanced solvent pairs that minimise phase carry-over, extending column life [6].
  • Recycling elution that sharpens band dispersion without sacrificing throughput [7].
  • Predictive solvent-partition modelling that reduces scouting runs from days to hours [9] [10].

Solvent Selection Criteria for Industrial-Scale Isolation

Once crude oil or oleoresin is obtained, liquid–liquid or column extraction removes pigments and residual terpenes. Comparative screenings show that medium-polarity solvents outperform purely non-polar hydrocarbons [11]. Ethyl acetate blended with petroleum ether at a three-to-two ratio yields a preparative fraction in which hydroxy alpha sanshool reaches ninety-eight per cent purity after a single silica pass [4] [5].

Solvent or solvent pairRelative extraction (ethanol = 100)Final purity achievable (%)Regulatory status for food useProcess remarksSource
Ethanol (70%)10085 – 92Generally recognised as safeBenchmark solvent, easy removal9
Ethyl acetate : petroleum ether 3 : 2N.A. (column step)98.34Food-grade componentsBalanced polarity, low toxicity4 5
Chloroform≈ 60≥ 95RestrictedHigh selectivity but toxic9
n-Hexane< 5< 20Food-grade but limited solubilityInefficient for target compound9
n-Hexane : ethyl acetate : methanol : water (19 : 1 : 1 : 5.67)Partition medium98.96 (after chromatography)Mixed system, recycled in loopRapid phase settling, reusable2

A solvent is therefore selected not only for partition coefficient but also for flash-point, permissible daily exposure, ease of recovery and compatibility with stainless-steel seals.

Yield Maximisation Strategies Through Process Engineering

Modern engineering interventions raise overall mass balance far above the sixty-per-cent benchmark set by straight steam distillation.

Intensification techniqueOptimised variables (response-surface)Hydroxy alpha sanshool yield (% w/w of residue)Improvement vs controlSpecific benefitsSource
Ultrasound-assisted enzymatic extraction of hydrodistillation residueEnzyme loading 3.1% w/w, 50.3 °C, ultrasound 207 W, 15 min7.87+ 21.5 – 26.2%Breaks cell walls; short cycle10 29 44
Fine-milling before steam distillation< 40 mesh+ 8 – 10% absolute oil yieldReduced run timeBetter heat transfer4 5
Closed-loop solvent recovery with plate condensersRecycle rate ≥ 95% of solventMaintains 98% purity in successive batchesCuts operating costSolvent losses minimised2
Recycling elution in high-speed countercurrent chromatographyTwo-loop recycling, 850 rpm54% mass yield from crude feedDoubles plate numberLess solvent, sharper bands15
Antioxidant co-processing during evaporation (α-tocopherol)0.05% w/w in medium-chain triglyceride oilNegligible oxidative loss over 14 days at 50 °CStabilises productEnables low-temperature drying9

Collectively, these measures can push the mass yield of purified hydroxy alpha sanshool to well above seventy per cent of the theoretical content of premium Zanthoxylum pericarp while meeting food-grade solvent and purity specifications.

XLogP3

2.8

Wikipedia

(2E,6Z,8E,10Z)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]

Dates

Last modified: 08-16-2023

Explore Compound Types